(2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid is a compound that features an amino group attached to a pyrimidine ring and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid typically involves the formation of the pyrimidine ring followed by the introduction of the amino and propanoic acid groups. One common method involves the reaction of pyrimidine derivatives with amino acids under specific conditions. For instance, the reaction of 2-chloropyrimidine with L-serine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds .
Scientific Research Applications
(2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrimidine ring can interact with nucleic acids, affecting their function. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine ring structure but differ in the substituents attached to the ring.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds have a similar pyrimidine core but include additional functional groups that enhance their biological activity.
Uniqueness
(2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid is unique due to its specific combination of an amino group and a pyrimidine ring attached to a propanoic acid backbone. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-pyrimidin-2-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-5(7(11)12)4-6-9-2-1-3-10-6/h1-3,5H,4,8H2,(H,11,12)/t5-/m0/s1 |
InChI Key |
XCNOBDDQOATTBY-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CN=C(N=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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